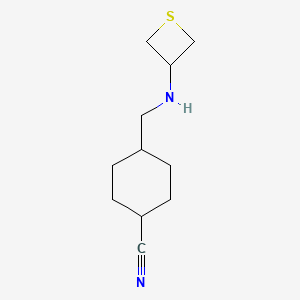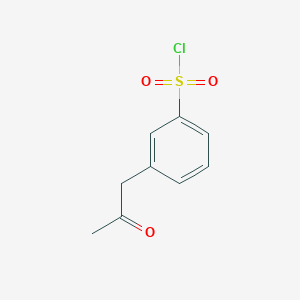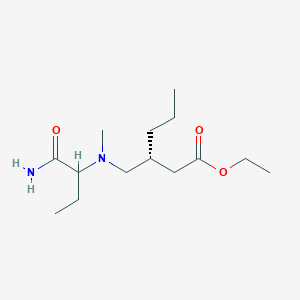
(R)-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate is a compound that belongs to the class of oxazolidinones Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate typically involves the reaction of an oxazolidinone derivative with a sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with the sulfonyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, oxazolidinone derivatives, including this compound, are explored for their antimicrobial properties. They have shown promise in the treatment of bacterial infections, particularly those resistant to other antibiotics.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique reactivity and stability make it suitable for various applications, including catalysis and material science.
Wirkmechanismus
The mechanism of action of ®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of certain enzymes or proteins, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidinone Derivatives: Compounds such as linezolid and tedizolid are well-known oxazolidinone derivatives with antimicrobial properties.
Sulfonate Esters: Similar compounds include various sulfonate esters used in organic synthesis and industrial applications.
Uniqueness
What sets ®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate apart is its specific structure, which combines the oxazolidinone core with a sulfonate ester group
Eigenschaften
Molekularformel |
C13H15NO6S |
|---|---|
Molekulargewicht |
313.33 g/mol |
IUPAC-Name |
[(2R)-1-oxo-1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H15NO6S/c1-9-3-5-11(6-4-9)21(17,18)20-10(2)12(15)14-7-8-19-13(14)16/h3-6,10H,7-8H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
OSEFBWKXIBZBQU-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)C(=O)N2CCOC2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)N2CCOC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde](/img/structure/B12948714.png)

![[1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12948722.png)

![1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one](/img/structure/B12948733.png)
![Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12948741.png)






![2-(4-Chloro-3-methylphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12948790.png)
